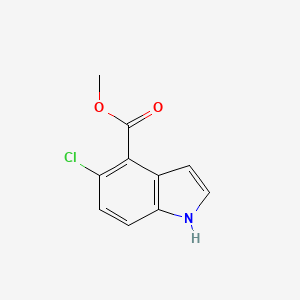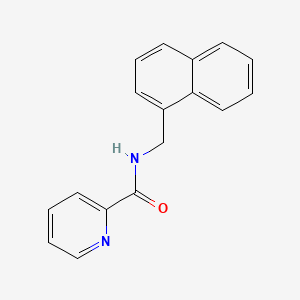
Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane
Descripción general
Descripción
Trimethyl((4-methyl-3-nitrophenyl)ethynyl)silane is a useful research compound. Its molecular formula is C12H15NO2Si and its molecular weight is 233.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Polymerization and Thin Film Formation
Trimethylsilanes, including derivatives like trimethyl(ethynyl)silane, have been studied for their ability to form polymers through laser-induced processes. This approach leads to the creation of thin films of solid organosilicon polymers, which are important in various industrial and technological applications (Pola et al., 2001).
2. Synthesis of Benzene Derivatives
Studies have shown that compounds such as trimethyl-phenylethynyl-silane can be used in the synthesis of benzene derivatives. This process involves reactions with other chemical agents, resulting in the formation of complex benzene structures with potential applications in organic synthesis and material science (Zhou Li-shan, 2012).
3. Adduct Formation in Organic Chemistry
Trimethylsilanes are involved in unique chemical reactions like the anti-Markovnikov addition of tellurium tetrachloride to trimethyl ethynyl silane. This process results in the formation of specific chemical adducts, which are crucial for understanding reaction mechanisms in organic chemistry (Amosova et al., 2008).
4. Electrolyte Solvents in Li-ion Batteries
Novel silane compounds, including derivatives of trimethylsilane, have been synthesized and used as non-aqueous electrolyte solvents in lithium-ion batteries. These compounds show promise for enhancing battery performance and stability (Amine et al., 2006).
5. Surface Modification and Hydrophobicity
Trimethylsilanes have been utilized in modifying surfaces to achieve various degrees of hydrophilicity and hydrophobicity. This application is significant in material science for creating surfaces with specific wetting properties (García et al., 2007).
6. Solvolysis Reactions
Trimethylsilanes undergo solvolysis reactions, which are crucial for understanding catalysis and reaction mechanisms in organic and inorganic chemistry. These studies provide insights into the behavior of silicon-based compounds in various solvents (Popov and Anikeev, 2000).
7. Synthesis of Electronic Materials
The cyclization of (o-alkynylphenyl)silane, which involves trimethylsilanes, leads to the formation of compounds that show promise as electronic materials. This application is important for the development of organic light-emitting devices and organic photovoltaic cells (Ilies et al., 2008).
Propiedades
IUPAC Name |
trimethyl-[2-(4-methyl-3-nitrophenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2Si/c1-10-5-6-11(7-8-16(2,3)4)9-12(10)13(14)15/h5-6,9H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVAXJGPWUHVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C#C[Si](C)(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





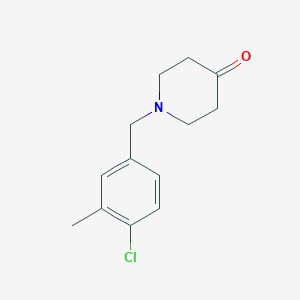
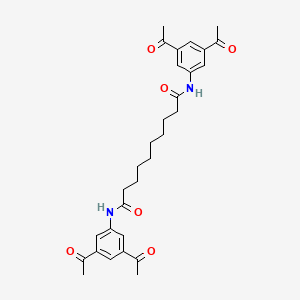
![Tert-butyl 4-(2-(5-bromopyridin-3-YL)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-7-YL)piperazine-1-carboxylate](/img/structure/B8245044.png)
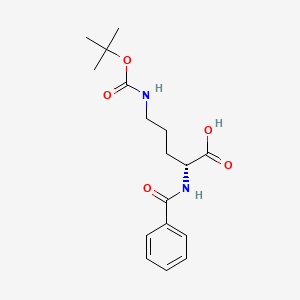
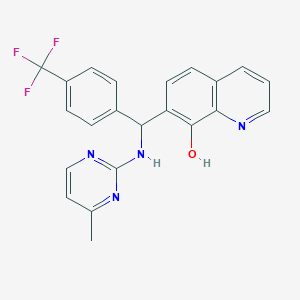
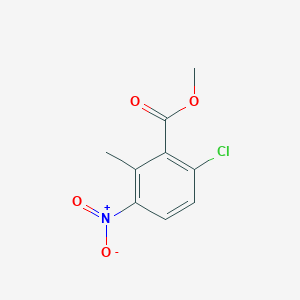
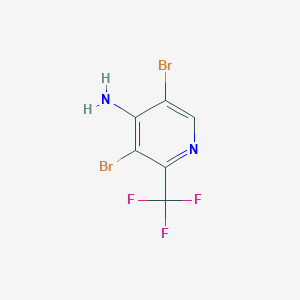
![Methyl 7-chloro-5-methylthieno[3,2-B]pyridine-3-carboxylate](/img/structure/B8245069.png)
